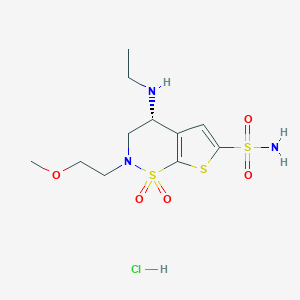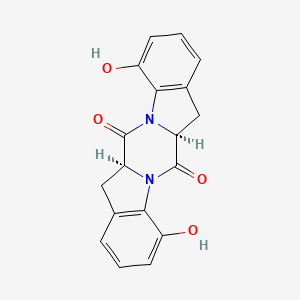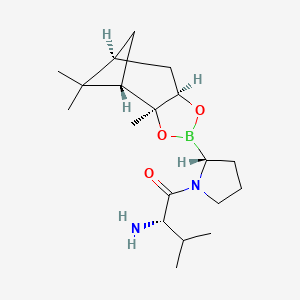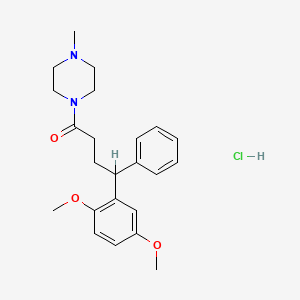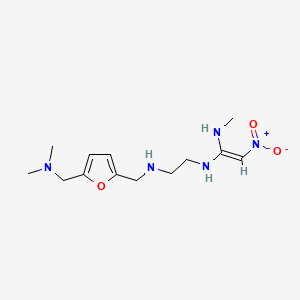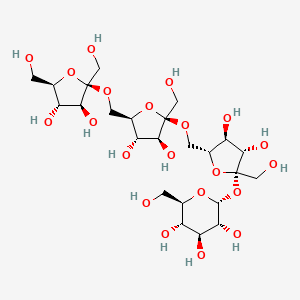
6,6-Kestotetraose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Kestotetraose is a linear tetrasaccharide consisting of sucrose with a β-D-fructosyl-(2→6)-β-D-fructosyl moiety attached at position 6 of the fructosyl residue . It is a type of fructan, which are fructose-based oligo- and polysaccharides derived from plants . Fructans are known for their role as reserve carbohydrates and their prebiotic properties, promoting the growth of beneficial bacteria in the human intestine .
準備方法
6,6-Kestotetraose can be synthesized from sucrose using specific enzymes. One method involves the use of sucrose:fructan 6-fructosyltransferase (6-SFT), which catalyzes the formation of this compound from sucrose and 1-kestotriose . This enzyme can be purified using classic column chromatography and its functionality demonstrated after heterologous expression in Pichia pastoris . Industrial production methods may involve the extraction and purification of this compound from plant sources such as asparagus roots .
化学反応の分析
6,6-Kestotetraose undergoes various chemical reactions, including hydrolysis. It can be hydrolyzed by fructan exohydrolases, which break down the β-(2,1)-fructosyl linkages . Common reagents used in these reactions include specific enzymes such as fructan 1-exohydrolase (1-FEH) and fructan 6-exohydrolase (6-FEH) . The major products formed from these reactions are fructose and smaller fructan oligosaccharides .
科学的研究の応用
6,6-Kestotetraose has several scientific research applications. In chemistry, it is used to study the structure and function of fructans and their role in plant metabolism . In biology, it is investigated for its prebiotic properties and its ability to promote the growth of beneficial gut bacteria . In medicine, it is explored for its potential to improve gut health and its role in dietary supplements . In industry, this compound is used in the production of functional foods and as a low-calorie sweetener .
作用機序
The mechanism of action of 6,6-Kestotetraose involves its hydrolysis by specific enzymes such as fructan exohydrolases. These enzymes cleave the β-(2,1)-fructosyl linkages, releasing fructose and smaller fructan oligosaccharides . The molecular targets involved in this process are the fructosyl residues in the this compound molecule . The pathways involved include the metabolic pathways of fructan synthesis and degradation in plants .
類似化合物との比較
6,6-Kestotetraose is similar to other fructans such as 1,1-Kestotetraose and 1,6-Kestotetraose . it is unique in its specific β-(2,6)-fructosyl linkage . Other similar compounds include inulin-type fructans and levan-type fructans, which differ in their degree of polymerization and the types of linkages between fructosyl residues . The uniqueness of this compound lies in its specific structure and its role in plant metabolism and prebiotic properties .
特性
CAS番号 |
119187-86-9 |
|---|---|
分子式 |
C24H42O21 |
分子量 |
666.6 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[[(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(7-29)20(38)15(33)11(44-24)4-40-23(6-28)19(37)14(32)10(43-23)3-39-22(5-27)18(36)13(31)9(2-26)42-22/h8-21,25-38H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+/m1/s1 |
InChIキー |
OLSNVZYFDBPHML-DLQNOBSRSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO[C@]3([C@H]([C@@H]([C@H](O3)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COC3(C(C(C(O3)COC4(C(C(C(O4)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
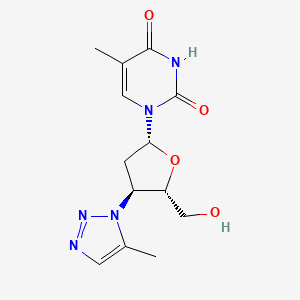
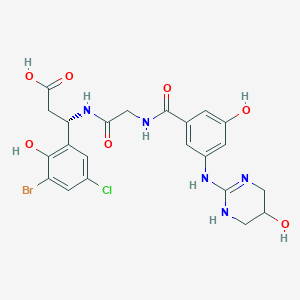
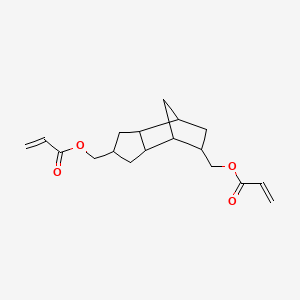
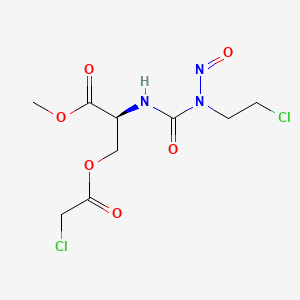
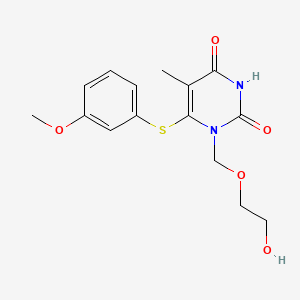
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
